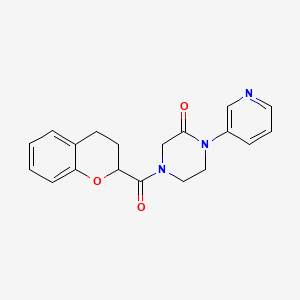

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of pyridine-piperazine derivatives and has shown promising results in preclinical studies.

科学的研究の応用

Antioxidant Potential of Chromone Derivatives

Chromones, including compounds like 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, have been identified for their significant antioxidant potential. These compounds, occurring both naturally and synthetically, are known to exhibit a range of physiological activities, such as anti-inflammatory, antidiabetic, and anticancer effects. The antioxidant properties of chromones are associated with their ability to neutralize active oxygen species and interrupt free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases. The structure-activity relationship studies suggest that certain functional groups in the chromone nucleus are critical for radical scavenging activity, highlighting the importance of these compounds in developing therapeutic agents aimed at mitigating oxidative stress-related conditions (Yadav et al., 2014).

Role in DPP IV Inhibition

Dipeptidyl peptidase IV (DPP IV) inhibitors are pivotal in the treatment of type 2 diabetes mellitus (T2DM), enhancing the incretin system's role by preventing the inactivation of hormones that stimulate insulin secretion. Piperazine derivatives, including the compound , are part of a broader class of molecules explored for their potential as DPP IV inhibitors. The diversity in chemical structures among these inhibitors, including those with piperazine rings, underlines the versatility of these compounds in drug design, offering a pathway for the development of novel antidiabetic therapies. This adaptability in structural modifications allows for the optimization of drug properties, aiming to achieve high efficacy with minimal side effects (Mendieta et al., 2011).

Anticancer Properties

Compounds containing the chromone structure, such as 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, have been explored for their anticancer properties. Chromone derivatives have shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis, making them candidates for anticancer drug development. The ability of these compounds to interact with various biological targets, impacting pathways involved in cell cycle regulation, apoptosis, and metastasis, underscores their therapeutic potential in cancer treatment. Research focusing on the structural optimization of chromone derivatives could lead to the identification of novel anticancer agents with improved efficacy and specificity (Yoda, 2020).

特性

IUPAC Name |

4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-18-13-21(10-11-22(18)15-5-3-9-20-12-15)19(24)17-8-7-14-4-1-2-6-16(14)25-17/h1-6,9,12,17H,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAMWMHULZPJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2872389.png)

![3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2872405.png)